2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
The compound 2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole features a 1-methyl-substituted benzimidazole core linked to a piperazine ring, which is further modified by a 2,6-difluorophenyl sulfonyl group. This structure combines a heterocyclic aromatic system (benzimidazole) with a sulfonylated piperazine moiety, a design often employed in medicinal chemistry to enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-22-16-8-3-2-7-15(16)21-18(22)23-9-11-24(12-10-23)27(25,26)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEAPWIDOHNRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the difluorophenyl sulfonyl group through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings .
Scientific Research Applications
Structural Overview
The compound features a benzimidazole core, which is known for its diverse biological activities. The piperazine moiety enhances the pharmacological profile by improving solubility and bioavailability. The presence of the sulfonyl group contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Research has shown that benzimidazole derivatives exhibit significant antibacterial properties. The compound under discussion has been evaluated for its efficacy against various bacterial strains.
- Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell membranes, leading to cell lysis and death. Studies indicate that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.27 µM |
| Escherichia coli | 2.54 µM |
| Pseudomonas aeruginosa | 2.65 µM |
Anticancer Properties
The benzimidazole derivatives have also been explored for their anticancer potential, particularly in targeting cancer cell lines.
- Efficacy : The compound demonstrated promising results against human colorectal carcinoma (HCT116) cells with an IC50 value lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.85 |
| Standard Drug (5-FU) | 9.99 |
- Mechanism of Action : The anticancer activity is attributed to the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme involved in purine synthesis, which is essential for DNA replication in rapidly dividing cancer cells .
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Key Structural Analogues and Their Features
The following table highlights structurally related benzimidazole derivatives and their distinguishing characteristics:
Analysis of Substituent Effects
- Sulfonyl vs. Ethanol Groups (Target vs. 5a): The sulfonyl group in the target compound enhances hydrogen-bond acceptor capacity compared to the hydroxyl group in 5a. This modification likely improves binding to polar enzyme active sites (e.g., kinases or GPCRs) .
- Difluorophenyl vs. Bromophenyl (Target vs. In contrast, fluorine in the target compound reduces steric hindrance and improves metabolic stability .
- Piperazine Linker Flexibility:
The piperazine ring in the target compound allows conformational flexibility, which may optimize interactions with dynamic binding pockets. Rigidified analogues (e.g., triazole-linked 9c) show restricted mobility but higher specificity .
Pharmacological Implications
While direct efficacy data for the target compound are unavailable, insights can be drawn from analogues:
- PDB 2B6A ():
The high Tanimoto score (0.7) suggests shared binding motifs with the target compound, possibly indicating activity against similar targets (e.g., cytochrome P450 or viral proteases) . - Docking Studies of 9c (): The triazole-thiazole substituents in 9c interact with catalytic residues in α-glucosidase, implying that the target compound’s sulfonyl group may similarly engage polar amino acids .
Biological Activity
The compound 2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a member of the benzoimidazole family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H16F2N2O5S , with a molecular weight of approximately 418.44 g/mol . The structure features a benzoimidazole core substituted with a piperazine moiety and a difluorophenylsulfonyl group, which contributes to its biological activity.
- Anticancer Activity : Compounds containing the benzoimidazole scaffold have shown promising anticancer properties. For instance, studies indicate that derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MDA-MB-468, with IC50 values ranging from 80 to 200 nM .
- Tubulin Polymerization Inhibition : The compound acts as an inhibitor of tubulin polymerization, which is critical for cancer cell division. It has been reported to inhibit porcine brain tubulin polymerization with an IC50 value of 0.4 µM , outperforming conventional inhibitors like colchicine .
- GABA-A Receptor Modulation : Recent findings suggest that similar compounds can function as positive allosteric modulators (PAMs) of the GABA-A receptor, potentially offering therapeutic avenues for neurological disorders .
Biological Activity Overview
The following table summarizes key biological activities and findings related to the compound:
Case Study 1: Anticancer Efficacy
A study explored the anticancer efficacy of various benzoimidazole derivatives, including our compound of interest. The results demonstrated significant growth inhibition in cancer cell lines, indicating the potential for development as an anticancer agent.
Case Study 2: Neurological Applications
Another investigation focused on the modulation of GABA-A receptors by benzoimidazole derivatives. The study found that certain compounds could enhance receptor activity without the hepatotoxicity associated with traditional benzodiazepines, suggesting a safer alternative for treating anxiety and related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
